Coumarin 30
CAS No.: 41044-12-6
Cat. No.: VC21340757
Molecular Formula: C21H21N3O2
Molecular Weight: 347.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 41044-12-6 |
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Molecular Formula | C21H21N3O2 |
Molecular Weight | 347.4 g/mol |
IUPAC Name | 7-(diethylamino)-3-(1-methylbenzimidazol-2-yl)chromen-2-one |
Standard InChI | InChI=1S/C21H21N3O2/c1-4-24(5-2)15-11-10-14-12-16(21(25)26-19(14)13-15)20-22-17-8-6-7-9-18(17)23(20)3/h6-13H,4-5H2,1-3H3 |
Standard InChI Key | KZFUMWVJJNDGAU-UHFFFAOYSA-N |
SMILES | CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4N3C |
Canonical SMILES | CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4N3C |
Chemical Identity and Structural Characteristics
Coumarin 30 (C30), with the CAS number 41044-12-6, is a synthetic coumarin derivative with the IUPAC name 7-(diethylamino)-3-(1-methyl-1H-benzimidazol-2-yl)-2H-1-benzopyran-2-one. It belongs to the class of organic compounds known as coumarins and derivatives, which contain a 1-benzopyran moiety with a ketone group at the C2 carbon atom . The molecular formula of Coumarin 30 is C21H21N3O2 with a molecular weight of 347.41 g/mol .
Photophysical Properties
Coumarin 30 exhibits remarkable photophysical properties that make it valuable for various applications. It has a fluorescence yield that approaches unity, which is particularly advantageous for optical communications and sensing applications .
Solvent Effects on Photophysical Properties
Research has revealed interesting behaviors of Coumarin 30 in different solvents. The compound shows varying Stokes' shift (Δν), fluorescence quantum yield (Φf), fluorescence lifetime (τf), radiative rate constant (kf), and nonradiative rate constant (knr) depending on the solvent environment .
Based on solvent polarity and temperature effects, several key observations about Coumarin 30 have been established:
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In nonpolar solvents: The dye exists in a nonpolar structure where its 7-NEt₂ substituent adopts a pyramidal configuration, and the amino lone pair is out of resonance with the benzopyrone π cloud .
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In medium to higher polarity solvents: The dye exists in a polar intramolecular charge transfer structure where the 7-NEt₂ group and the 1,2-benzopyrone moiety are in the same plane, and the amino lone pair is in resonance with the benzopyrone π cloud .
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In protic solvents: Dye-solvent intermolecular hydrogen bonding influences the photophysical properties .
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In high-polarity protic solvents: Excited Coumarin 30 undergoes an activation-controlled nonradiative deexcitation process due to the involvement of a twisted intramolecular charge transfer (TICT) state .
Applications
Laser Dye Applications
Coumarin 30 is primarily known as a laser dye for pulsed and continuous wave (CW) operation . Its ability to form thin films on p-silicon (p-Si) semiconductor enables the fabrication of aluminum/C30/p-Si based diodes . The compound's high stability on spin coating and its high quantum efficiency upon low concentration doping make it particularly valuable for laser applications .
Fluorescent Probe Applications
As a fluorescent probe, Coumarin 30 can be used with fluorescein as an acceptor to study time-resolved fluorescence resonance energy transfer (FRET) . The energy transfer mechanism in Coumarin 30-rhodamine 6G (C30-Rh 6G) dye mixture has been studied using laser fluorimetry techniques. These studies have revealed that at low acceptor concentrations, radiative transfer (trivial process) is the main process, and the probability of non-radiative transfer (Förster type) is very small .
Biological and Pharmaceutical Applications
Recent research has uncovered significant bioactivity of Coumarin 30. A groundbreaking study published in 2025 discovered that Coumarin 30 binds to the colchicine site of tubulin and inhibits microtubule dynamics and cancer cell division at submicromolar concentrations .
By combining Coumarin 30 as a fluorescent probe with the microscale thermophoresis approach, researchers have developed a versatile assay for detecting tubulin-ligand interactions and simultaneously sorting ligands into binders of the colchicine site versus other protein pockets . This assay has been demonstrated on a wide panel of compounds, leading to the identification of several potent tubulin polymerization inhibitors and determination of their binding sites .
Furthermore, coumarin derivatives have shown promise as potential therapeutics for acute myeloid leukemia (AML). A coumarin derivative identified as 30i has demonstrated potent and selective inhibition of cyclin-dependent kinase 9 (CDK9), with high selectivity (8300-fold over CDK7) . This compound showed excellent cellular antiproliferative activity, moderate pharmacokinetic properties, and low hERG inhibition, making it a potential candidate for AML treatment .
Other Applications
Recent Research Findings
One of the most significant recent findings concerns the anticancer potential of Coumarin 30. As mentioned earlier, a 2025 study revealed that Coumarin 30 binds to the colchicine site of tubulin and inhibits microtubule dynamics and cancer cell division at submicromolar concentrations . The Coumarin 30-based assay developed in this study represents a fast, accurate, and cost-effective method for characterizing tubulin ligands with diverse binding pockets .
Another area of active research involves the synthesis and photophysical properties of vertically π-expanded coumarins. Nine new vertically π-expanded coumarins were designed and synthesized, exhibiting high quantum yields and long emission wavelengths . These advances in coumarin chemistry continue to expand the potential applications of these compounds in various fields.
The compound is harmful by inhalation, in contact with skin, and if swallowed. It is irritating to the eyes, respiratory system, and skin. Exposure may cause long-term adverse effects in the aquatic environment .
When handling Coumarin 30, appropriate safety measures should be taken, including the use of personal protective equipment, adequate ventilation, and proper waste disposal methods . During fire incidents, the compound may emit poisonous or corrosive fumes, and contamination with oxidizing agents should be avoided .
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